N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE
Overview
Description
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE: is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxy, methyl, morpholine, and phenylsulfanyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions, often using a halogenated precursor.
Formation of the Phenylsulfanyl Acetamide Moiety: This step involves the reaction of a phenylsulfanyl acetic acid derivative with an amine to form the acetamide linkage.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and aromatic moieties, leading to the formation of sulfoxides and sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Alcohols: Formed through reduction reactions
Functionalized Aromatics: Formed through substitution reactions
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Fluorescent Probes: The benzothiazole core can be modified to create fluorescent probes for imaging and diagnostic applications.
Medicine
Antimicrobial Agents: Exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
Anticancer Agents: Shows potential in inhibiting cancer cell growth and inducing apoptosis.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the target application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE
- N-(7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE
Uniqueness
- Functional Group Diversity : The presence of both methoxy and methyl groups on the benzothiazole core enhances its reactivity and potential for further functionalization.
- Biological Activity : The combination of morpholine and phenylsulfanyl groups contributes to its unique biological activities, distinguishing it from other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2.ClH/c1-17-8-9-19(28-2)21-22(17)31-23(24-21)26(11-10-25-12-14-29-15-13-25)20(27)16-30-18-6-4-3-5-7-18;/h3-9H,10-16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDWAJBDLRLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)CSC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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